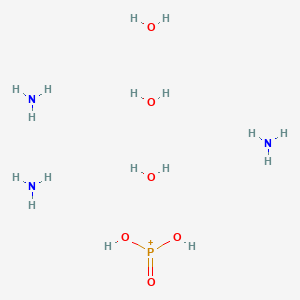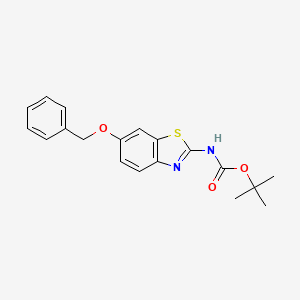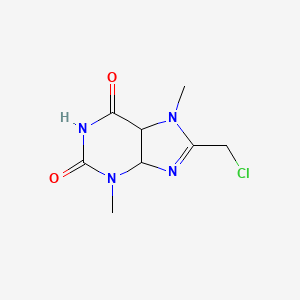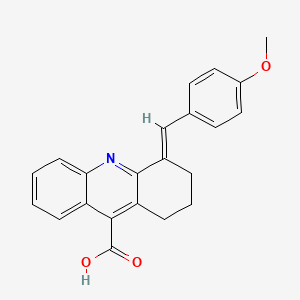
Phosphonic acid triamine trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-Ammonium phosphate trihydrate, with the chemical formula (NH₄)₃PO₄·3H₂O, is an inorganic compound commonly used as a fertilizer and flame retardant. It appears as a white crystalline solid that is highly soluble in water . This compound is known for its ability to provide plants with essential nutrients, making it a valuable component in agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-Ammonium phosphate trihydrate can be synthesized by reacting diammonium hydrogen phosphate with ammonia water. The reaction is as follows:
(NH4)2HPO4+NH4OH→(NH4)3PO4+H2O
This reaction typically involves using 27% to 28% ammonia water . The process can be carried out at room temperature, and the resulting product is then crystallized to obtain tri-Ammonium phosphate trihydrate .
Industrial Production Methods
In industrial settings, the production of tri-Ammonium phosphate trihydrate follows a similar process. Large-scale production involves the controlled addition of ammonia to phosphoric acid, resulting in the formation of the desired compound. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-Ammonium phosphate trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate species.
Reduction: Reduction reactions involving tri-Ammonium phosphate trihydrate are less common but can occur under certain conditions.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with tri-Ammonium phosphate trihydrate include acids, bases, and other salts. The conditions for these reactions vary depending on the desired outcome. For example, acidic conditions can lead to the formation of monoammonium phosphate, while basic conditions can result in the formation of diammonium phosphate .
Major Products Formed
The major products formed from reactions involving tri-Ammonium phosphate trihydrate include various phosphate salts, such as monoammonium phosphate and diammonium phosphate. These products have significant applications in agriculture and industry .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tri-Ammonium phosphate trihydrate primarily involves its ability to release ammonia and phosphate ions. These ions interact with various molecular targets and pathways, depending on the application. For example, in agriculture, the released phosphate ions are readily absorbed by plants, promoting growth and development . In flame retardant applications, the released ammonia helps to inhibit combustion by diluting flammable gases and reducing the overall temperature .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monoammonium phosphate (NH₄H₂PO₄): This compound is commonly used as a fertilizer and has similar applications to tri-Ammonium phosphate trihydrate.
Diammonium phosphate ((NH₄)₂HPO₄): Another widely used fertilizer, it provides both nitrogen and phosphorus to plants.
Ammonium polyphosphate: This compound is used in fire retardants and fertilizers, offering a slow-release source of phosphorus.
Uniqueness
Tri-Ammonium phosphate trihydrate is unique in its high solubility and ability to provide a balanced source of nitrogen and phosphorus. Its trihydrate form also makes it particularly effective in applications requiring controlled release of these nutrients .
Propriétés
Formule moléculaire |
H17N3O6P+ |
|---|---|
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
azane;dihydroxy(oxo)phosphanium;trihydrate |
InChI |
InChI=1S/3H3N.HO3P.3H2O/c;;;1-4(2)3;;;/h3*1H3;(H-,1,2,3);3*1H2/p+1 |
Clé InChI |
OJJSLQFIIOBJGN-UHFFFAOYSA-O |
SMILES canonique |
N.N.N.O.O.O.O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)
![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)
![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)

![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)
![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)

